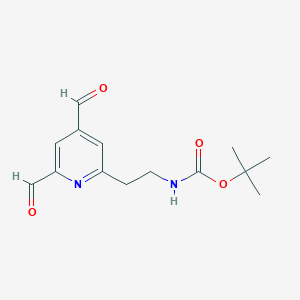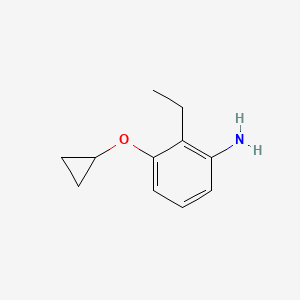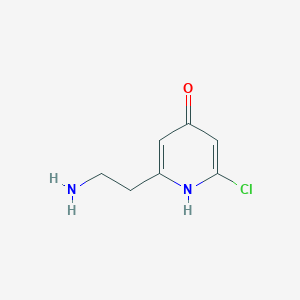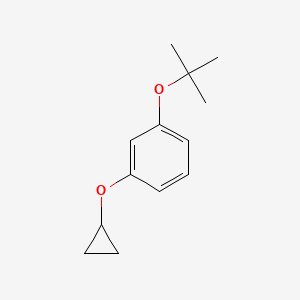
Tert-butyl 2-(4,6-diformylpyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4,6-diformylpyridin-2-YL)ethylcarbamate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group, two formyl groups, and an ethylcarbamate moiety attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4,6-diformylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.
Introduction of Formyl Groups: The formyl groups are introduced via formylation reactions, often using reagents like formic acid or formyl chloride under acidic conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl bromide or tert-butyl chloride in the presence of a base.
Formation of the Ethylcarbamate Moiety: The ethylcarbamate group is attached through carbamation reactions, using reagents like ethyl chloroformate or ethyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl 2-(4,6-diformylpyridin-2-YL)ethylcarbamate serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s structural features make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules can be exploited in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
In the material science industry, the compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4,6-diformylpyridin-2-YL)ethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diformylpyridine: Lacks the tert-butyl and ethylcarbamate groups, making it less versatile in certain synthetic applications.
Tert-butyl 2-(4-formylpyridin-2-YL)ethylcarbamate: Contains only one formyl group, resulting in different reactivity and applications.
Tert-butyl 2-(4,6-dimethylpyridin-2-YL)ethylcarbamate:
Uniqueness
Tert-butyl 2-(4,6-diformylpyridin-2-YL)ethylcarbamate is unique due to the presence of both formyl groups and the ethylcarbamate moiety, which confer distinct reactivity and versatility. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4,6-diformylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)15-5-4-11-6-10(8-17)7-12(9-18)16-11/h6-9H,4-5H2,1-3H3,(H,15,19) |
Clé InChI |
LGQAUCKYPANDHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)

